molecular formula C8H18Cl2N2O B2894090 1-Amino-8-azaspiro[3.5]nonan-3-ol;dihydrochloride CAS No. 2361643-52-7

1-Amino-8-azaspiro[3.5]nonan-3-ol;dihydrochloride

Cat. No.: B2894090
CAS No.: 2361643-52-7
M. Wt: 229.15
InChI Key: PGZMTHACWMAIRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-8-azaspiro[3. It is known for its unique spirocyclic structure, which contributes to its distinct chemical properties and biological activities.

Preparation Methods

The synthesis of 1-Amino-8-azaspiro[3.5]nonan-3-ol;dihydrochloride involves several steps. One common synthetic route includes the reaction of a suitable spirocyclic precursor with an amine source under controlled conditions . The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

1-Amino-8-azaspiro[3.5]nonan-3-ol;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Amino-8-azaspiro[3.5]nonan-3-ol;dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and materials, as well as in environmental research for the development of new technologies.

Mechanism of Action

The mechanism of action of 1-Amino-8-azaspiro[3.5]nonan-3-ol;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Amino-8-azaspiro[3.5]nonan-3-ol;dihydrochloride can be compared with other similar compounds, such as:

    3-Amino-6-azaspiro[3.5]nonan-1-ol;dihydrochloride: This compound has a similar spirocyclic structure but differs in the position of the amino and hydroxyl groups.

    1-Amino-8-azaspiro[3.5]nonan-2-ol;dihydrochloride: Another similar compound with a different hydroxyl group position, leading to distinct chemical and biological properties.

The uniqueness of 1-Amino-8-azaspiro[3

Properties

IUPAC Name

1-amino-8-azaspiro[3.5]nonan-3-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.2ClH/c9-6-4-7(11)8(6)2-1-3-10-5-8;;/h6-7,10-11H,1-5,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZMTHACWMAIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)C(CC2O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.